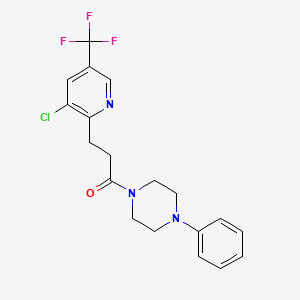
3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(4-phenylpiperazino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(4-phenylpiperazino)-1-propanone (CFTPP) is a synthetic compound that has been used in various scientific research applications. It is a relatively new compound and has only recently been used in laboratory experiments. CFTPP is a pyridinyl derivative of trifluoromethylphenylpiperazine (TFMPP), which is an important class of compounds used in research. CFTPP has a wide range of applications, including as a research tool, as a therapeutic agent, and as a diagnostic marker.
Aplicaciones Científicas De Investigación
Chiral Intermediate Synthesis
A study demonstrated the use of microbial reductases for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. This process involves the expression of various microbial reductases in Escherichia coli, with one exhibiting high activity and enantioselectivity towards 3-chloro-1-phenyl-1-propanone, generating the desired (S)-alcohol product with high enantiomeric excess (Y. Choi et al., 2010).
Chemical Reaction Studies
Another study explored the complexation and reactivity of trifluoromethanesulphonates (triflates) with their conjugate acid, showcasing the strong solvation and formation constants in different solvents. This research provides insights into the behavior of trifluoromethyl groups in chemical reactions, which could be relevant for the synthesis and reactivity of the compound of interest (D. Souverain et al., 1980).
Cyclisation Catalyst
Research on sulfonamides as terminators in cationic cyclisations revealed that trifluoromethanesulfonic (triflic) acid catalyzes cyclisation processes efficiently, leading to the formation of complex polycyclic systems. This highlights the utility of trifluoromethyl-containing compounds as catalysts in organic synthesis (Charlotte M. Haskins & D. Knight, 2002).
Fluorinated Pyridine Derivatives
A review on the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, a close relative to the compound , discussed its importance in the synthesis of pesticides, indicating potential applications of fluorinated pyridines in agrochemical research (Lu Xin-xin, 2006).
Solubility Studies
Research on the solubility of 2-chloro-3-(trifluoromethyl)pyridine in various solvent mixtures at different temperatures provides insights into the physical properties of similar compounds, which could inform their applications in chemical synthesis and pharmaceutical formulation (A. Jouyban et al., 2017).
Propiedades
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O/c20-16-12-14(19(21,22)23)13-24-17(16)6-7-18(27)26-10-8-25(9-11-26)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCKCVQNSXDIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

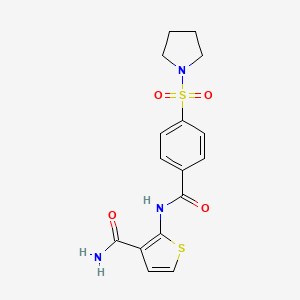
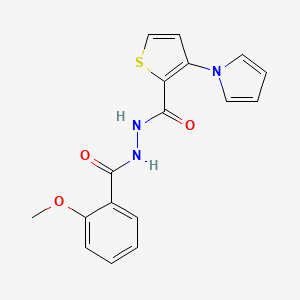
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2896784.png)
![Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B2896786.png)
![3-isobutyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896788.png)
![3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine](/img/structure/B2896789.png)

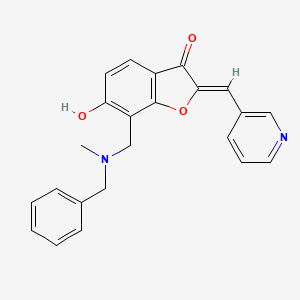
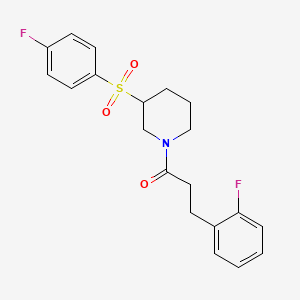
![6-cyano-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-3-sulfonamide](/img/structure/B2896793.png)
![4'-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2896795.png)
![2-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2896797.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide](/img/structure/B2896801.png)